8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine and sulfonyl groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the spiro structure. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and continuous flow reactors.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfonyl groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context but often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other spiro derivatives such as 8-oxa-2-azaspiro[4.5]decane and its various substituted forms . Compared to these, 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both fluorine and sulfonyl groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S2/c1-16-3-6-19(7-4-16)30(25,26)24-13-14-29-21(24)9-11-23(12-10-21)31(27,28)20-8-5-18(22)15-17(20)2/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDWGPBXFGFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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